Difucosyllacto-N-neo-hexaose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

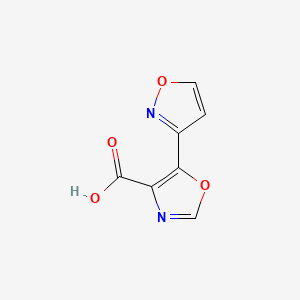

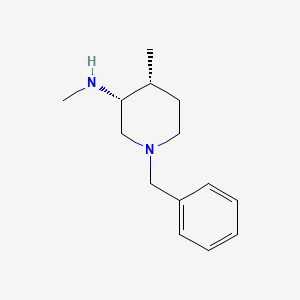

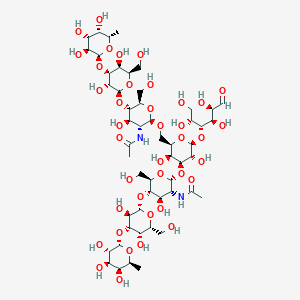

Difucosyllacto-N-neo-hexaose is a compound found in human milk . It has an empirical formula of C52H88N2O39 and a molecular weight of 1365.25 . It is also known by the synonyms (Lex)2Lac and DFLNnH .

Synthesis Analysis

The synthesis of Difucosyllacto-N-neo-hexaose is carried out in the Golgi apparatus of lactocytes . Once lactose is synthesized, glycosyltransferases gradually catalyze the linkage of different monosaccharides to its structure .Molecular Structure Analysis

The molecular formula of Difucosyllacto-N-neo-hexaose is C52H88N2O39 . It has a molecular weight of 1365.25 . The structure is complex, involving multiple sugar units linked together in a specific arrangement .Aplicaciones Científicas De Investigación

Structure and Isolation : Difucosyllacto-N-neo-hexaose is isolated from human milk, particularly from secretor women, and its structure has been elucidated using techniques like sequential glycosidase digestion and methylation analysis (Yamashita, Tachibana, & Kobata, 1977).

Collision-Induced Dissociation Studies : Analyzing the fragmentation pathways of difucosyllacto-N-hexaose using collision-induced dissociation (CID) and Fourier transform mass spectrometry (FTMS) has provided insights into its stability and structural characteristics (Penn, Cancilla, & Lebrilla, 1996).

Synthesis and Potential as Tumor-Associated Antigens : Difucosyllacto-N-hexaose has been synthesized in laboratories and studied for its potential role as a tumor-associated antigen. This synthesis process provides an understanding of its chemical properties and potential applications in cancer research (Nilsson, Lönn, & Norberg, 1991).

Antimicrobial Activity : Research has shown that difucosyllacto-N-hexaose exhibits strong antimicrobial activity against pathogens like group B Streptococcus. This indicates its potential use in preventing neonatal sepsis (Lee et al., 2022).

Role in Human Milk and Infant Health : Studies on human milk oligosaccharides, including difucosyllacto-N-hexaose, highlight their interrelations with the microbiota in milk and potential impact on maternal and infant health (LeMay‐Nedjelski et al., 2021).

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N2O39/c1-12-25(65)33(73)35(75)48(81-12)92-43-28(68)18(7-57)83-50(37(43)77)89-41-20(9-59)85-46(23(31(41)71)53-14(3)61)80-11-22-30(70)45(39(79)52(87-22)88-40(17(64)6-56)27(67)16(63)5-55)91-47-24(54-15(4)62)32(72)42(21(10-60)86-47)90-51-38(78)44(29(69)19(8-58)84-51)93-49-36(76)34(74)26(66)13(2)82-49/h5,12-13,16-52,56-60,63-79H,6-11H2,1-4H3,(H,53,61)(H,54,62)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXMQYFYWOWELN-CZDDXOQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H88N2O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1365.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difucosyllacto-N-neo-hexaose | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.